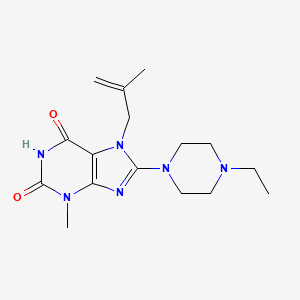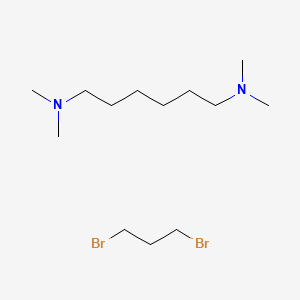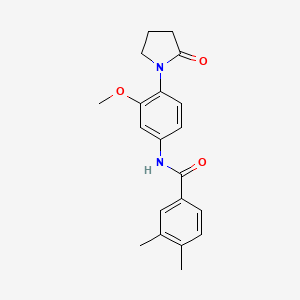
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzamide, also known as MPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPD is a benzamide derivative that is structurally similar to other compounds that have been shown to have biological activity. In
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Activity
Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, including those with methylpiperidine moieties, has demonstrated their potential as sigma(1) receptor ligands, with significant implications for tumor research and therapy. These compounds have shown potent sigma(1) ligand activity and selectivity, offering a promising avenue for PET experiments and antiproliferative activity against rat C6 glioma cells. Such studies underscore the utility of structurally complex benzamides in probing sigma-subtype affinities and selectivities, as well as their potential therapeutic applications in oncology (Berardi et al., 2005).
Pharmacokinetic Guided Dosing
The development of compounds such as TZT-1027, a cytotoxic dolastatin 10 derivative, highlights the application of complex chemical entities in improving pharmacokinetic profiles for chemotherapy. Research has focused on assessing dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics, aiming to optimize therapeutic efficacy while minimizing adverse effects. Such studies contribute to the refinement of dosing regimens in high-dose chemotherapy, enhancing clinical outcomes in cancer treatment (de Jonge et al., 2005).
Antimicrobial Activity
The synthesis and screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have illustrated the antimicrobial potential of complex benzamide derivatives. These compounds have demonstrated significant in vitro antibacterial and antifungal activities, suggesting their utility in developing new therapeutic agents for treating microbial diseases (Desai et al., 2013).
Anti-inflammatory Applications
Research on pyridinyl- and indazolyl benzamide derivatives has revealed their anti-inflammatory properties. These compounds have been evaluated for their pharmacological responses in comparison to reference controls, showcasing the potential of benzamide derivatives in developing new anti-inflammatory agents. The structural specificity of these compounds plays a crucial role in their pharmacological activity, emphasizing the importance of chemical complexity in drug development (Hussain et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-6-7-15(11-14(13)2)20(24)21-16-8-9-17(18(12-16)25-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQJJDBFZGWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)

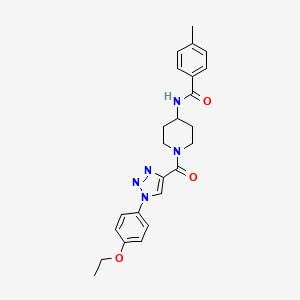

![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
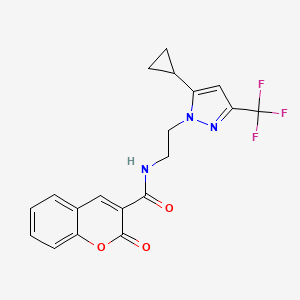
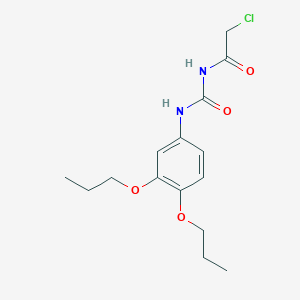
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)
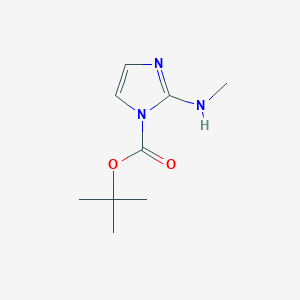
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)
